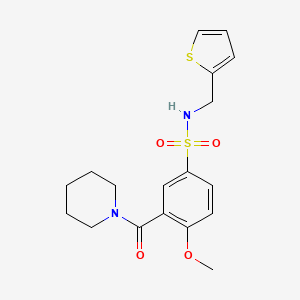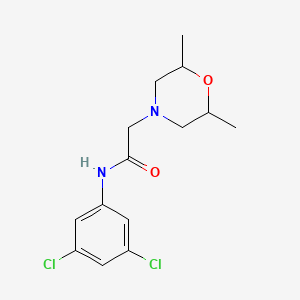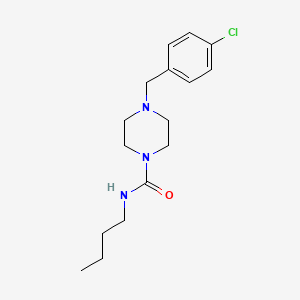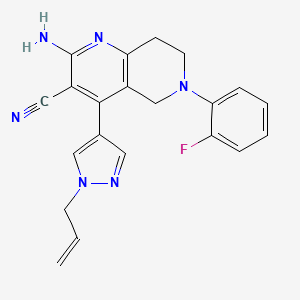
4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases. The compound has been shown to have potent inhibitory effects on several key signaling pathways involved in the growth and survival of cancer cells and immune cells.
作用機序
4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide acts as a selective inhibitor of several key enzymes and proteins involved in the growth and survival of cancer cells and immune cells. The compound has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key component of the BCR signaling pathway, as well as the activity of interleukin-2 inducible T-cell kinase (ITK), which is a key component of the TLR signaling pathway.
Biochemical and Physiological Effects:
4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide has been shown to have potent inhibitory effects on the growth and survival of cancer cells and immune cells. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the proliferation and activation of immune cells. In addition, 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases.
実験室実験の利点と制限
One of the main advantages of 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide is its potent inhibitory effects on several key signaling pathways involved in the growth and survival of cancer cells and immune cells. The compound has also been shown to have a favorable safety profile in preclinical studies. However, one of the main limitations of 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide is its relatively low solubility in water, which may limit its clinical utility.
将来の方向性
There are several potential future directions for the development of 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide as a therapeutic agent. One potential direction is the combination of 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide with other targeted therapies or chemotherapy agents, in order to enhance its efficacy and reduce the risk of resistance. Another potential direction is the development of more potent and selective inhibitors of BTK and ITK, which may have improved efficacy and safety profiles compared to 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide. Finally, further studies are needed to determine the optimal dosing and administration schedules for 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide in clinical trials.
合成法
The synthesis of 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide involves several steps, including the reaction of 4-methoxy-3-nitrobenzenesulfonamide with piperidine-1-carboxylic acid, followed by the reaction of the resulting intermediate with 2-(bromomethyl)thiophene. The final compound is obtained after purification and characterization by various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide has been extensively studied in preclinical models of cancer and autoimmune diseases, and has shown promising results in inhibiting the growth and survival of cancer cells and immune cells. The compound has been shown to have potent inhibitory effects on several key signaling pathways, including the B-cell receptor (BCR) signaling pathway, the Toll-like receptor (TLR) signaling pathway, and the interleukin-2 receptor (IL-2R) signaling pathway.
特性
IUPAC Name |
4-methoxy-3-(piperidine-1-carbonyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-24-17-8-7-15(26(22,23)19-13-14-6-5-11-25-14)12-16(17)18(21)20-9-3-2-4-10-20/h5-8,11-12,19H,2-4,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYETXDXDQSZQLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CS2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-(piperidine-1-carbonyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B5305808.png)
![2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B5305815.png)
![N-[4-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B5305824.png)
![N-benzyl-N-methyl-1-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3-piperidinamine](/img/structure/B5305832.png)
![2-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5305839.png)


![[5-(3-methoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5305845.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-[(5-methylpyridin-3-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5305849.png)
![N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B5305874.png)
![N'-[2-(2,5-dioxo-1-pyrrolidinyl)-1-methylethylidene]-3,5-dinitrobenzohydrazide](/img/structure/B5305887.png)
![(3R*,4R*)-1-(2,6-diamino-4-pyrimidinyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5305888.png)